molecular formula C14H15NO4 B1394278 Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate CAS No. 1229623-82-8

Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate

Cat. No.: B1394278
CAS No.: 1229623-82-8
M. Wt: 261.27 g/mol
InChI Key: OUTFTDYCBDAONA-UHFFFAOYSA-N
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Description

Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate is a complex organic compound with a unique structure that combines an indole moiety with a pentanoic acid ester

Mechanism of Action

Target of Action

Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate, also known as 3-Oxo-5-(2-oxo-2,3-dihydro-1H-indol-3-yl)-pentanoic acid methyl ester, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of targets.

Mode of Action

Indole derivatives are known to bind to their targets and induce changes that can lead to various biological activities . The exact nature of these interactions and the resulting changes are subject to ongoing research.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially this compound, may affect a wide range of biochemical pathways.

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the pentanoic acid ester group. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The industrial process also emphasizes the importance of cost-effective and environmentally friendly methods, such as the use of green solvents and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The indole moiety allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new organic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring compound with a similar indole structure, used in plant growth regulation.

    5-Hydroxyindoleacetic acid: A metabolite of serotonin with a similar indole core, involved in neurotransmitter metabolism.

    Indole-3-carbinol: Found in cruciferous vegetables, with potential anticancer properties.

Uniqueness

What sets Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate apart is its combination of the indole moiety with a pentanoic acid ester group. This unique structure provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

methyl 3-oxo-5-(2-oxo-1,3-dihydroindol-3-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-19-13(17)8-9(16)6-7-11-10-4-2-3-5-12(10)15-14(11)18/h2-5,11H,6-8H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTFTDYCBDAONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCC1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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